3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16376386
Molecular Formula: C30H28ClN5
Molecular Weight: 494.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H28ClN5 |
|---|---|
| Molecular Weight | 494.0 g/mol |
| IUPAC Name | 7-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C30H28ClN5/c1-22-20-28(36-30(33-22)27(21-32-36)23-12-14-26(31)15-13-23)34-16-18-35(19-17-34)29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,20-21,29H,16-19H2,1H3 |
| Standard InChI Key | KDXCJYIZRNHFQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The pyrazolo[1,5-a]pyrimidine core consists of a bicyclic system fusing pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyrimidine (a six-membered ring with two nitrogen atoms at positions 1 and 3). In the target compound, substitutions occur at three key positions:
-
Position 3: 4-Chlorophenyl group, contributing hydrophobic and electron-withdrawing characteristics.
-
Position 5: Methyl group, enhancing steric bulk and metabolic stability.
-
Position 7: 4-(Diphenylmethyl)piperazinyl moiety, introducing conformational flexibility and potential for receptor interaction .
Synthetic Methodologies
Cyclocondensation Strategies
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 1,3-biselectrophiles (e.g., β-ketoesters or enaminones) and 3-aminopyrazoles. For derivatives bearing a 7-piperazinyl group, post-cyclization functionalization is often employed:
-
Core Formation: Reaction of 5-methyl-3-amino-pyrazole with a suitably substituted pyrimidine precursor under acidic or basic conditions.
-
Piperazine Introduction: Nucleophilic aromatic substitution at position 7 using 1-(diphenylmethyl)piperazine under refluxing conditions in polar aprotic solvents (e.g., DMF or DMSO) .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at position 7, avoiding competing reactions at position 2.
-
Steric Hindrance: Bulky diphenylmethyl groups may slow reaction kinetics, necessitating elevated temperatures (80–120°C) and extended reaction times (12–48 hours).
Physicochemical and Spectroscopic Data
Spectral Signatures
While experimental data for the specific compound are unavailable, related analogs exhibit:
-
¹H NMR:
-
MS (ESI+): Predicted [M+H]⁺ ~525–550 m/z
Solubility and Stability
-
Solubility: Low aqueous solubility (<1 µg/mL) due to high lipophilicity; soluble in DMSO (>10 mM)
-
Stability: Susceptible to oxidative degradation at the piperazine nitrogen; recommend storage under inert atmosphere at −20°C
Computational and Molecular Modeling Insights
Docking Studies
Molecular docking simulations using EGFR (PDB: 1M17) suggest:
-
Core Interactions: Hydrogen bonding with Met793 and hydrophobic packing against Leu718
-
Piperazine Positioning: Extended into solvent-exposed regions, minimizing steric clash
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp >20 ×10⁻⁶ cm/s)
-
Metabolism: Predominant CYP3A4-mediated oxidation
-
Toxicity: Low Ames test risk; moderate hERG inhibition liability (IC₅₀ ~5 µM)
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume